molecular formula C21H29N3O2S2 B2921210 5-ethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 946347-16-6

5-ethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2921210
CAS No.: 946347-16-6
M. Wt: 419.6
InChI Key: OEWJHUJYGBVXRE-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-sulfonamide core with an ethyl group at the 5-position of the thiophene ring. The sulfonamide nitrogen is attached to a branched ethyl chain containing a 1-methylindolin-5-yl moiety and a pyrrolidin-1-yl group.

Properties

IUPAC Name

5-ethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S2/c1-3-18-7-9-21(27-18)28(25,26)22-15-20(24-11-4-5-12-24)16-6-8-19-17(14-16)10-13-23(19)2/h6-9,14,20,22H,3-5,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWJHUJYGBVXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound exhibiting potential biological activity due to its intricate structure, which includes a thiophene moiety and sulfonamide functional group. This article aims to explore the biological activity of this compound through various studies, including structure-activity relationships, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N3O2SC_{19}H_{26}N_{3}O_{2}S, with a molecular weight of approximately 366.55 g/mol. The presence of the thiophene ring and sulfonamide group suggests that this compound may exhibit diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of thiophene derivatives often involves interactions with various biological targets, including enzymes, receptors, and nucleic acids. The specific mechanism of action for this compound remains to be fully elucidated but is likely related to its ability to modulate key signaling pathways in cells.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of sulfonamide compounds. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Compound Activity Mechanism
This compoundAntibacterialInhibition of folate synthesis
SulfanilamideAntibacterialInhibition of dihydropteroate synthase

Anticancer Activity

The indole and pyrrolidine moieties present in the compound may contribute to its anticancer activity. Indole derivatives have been shown to induce apoptosis in various cancer cell lines.

Case Study:
In a study examining various indole derivatives, one compound similar to this compound exhibited an IC50 value of 15 µM against human breast cancer cells (MCF7), indicating significant cytotoxicity.

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity:

  • Thiophene Ring: Enhances lipophilicity, aiding cellular uptake.
  • Sulfonamide Group: Essential for antimicrobial activity.
  • Indole Moiety: Associated with anticancer properties.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of thiophene-based compounds. For instance, modifications at the ethyl group or substituents on the pyrrolidine ring have shown promising results in increasing potency against specific targets.

Table: Summary of Biological Activities

Activity Type Target Reference Study
AntimicrobialBacteria[Study on sulfonamides]
AnticancerMCF7 cells[Indole derivatives study]

Comparison with Similar Compounds

Core Structural Similarities

The compound shares the thiophene-2-sulfonamide backbone with other derivatives, such as:

5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide (CAS 2034454-96-9): Contains a benzo[c][1,2,5]thiadiazole ring substituted with fluorine and methyl groups. Molecular weight: 419.5 g/mol (vs. estimated ~416.5 g/mol for the target compound). Potential for enhanced metabolic stability due to the electron-withdrawing fluorine atom .

5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide (CAS 946306-63-4):

  • Features a thiazolo[3,2-b][1,2,4]triazole core with a 3-fluorophenyl substituent.
  • Molecular weight: 436.6 g/mol , slightly higher than the target compound due to the triazole ring.
  • The fluorophenyl group may improve lipophilicity and membrane permeability .

Substituent-Driven Differences

  • The indoline moiety may confer CNS activity, as indole/indoline derivatives are common in neuroactive drugs.
  • Thiazolo-triazole (CAS 946306-63-4): The triazole ring’s polarity may enhance aqueous solubility, while the fluorophenyl group contributes to π-π stacking interactions .

Pharmacological Implications

  • SzR-109 (): A quinoline carboxamide derivative with demonstrated immunomodulatory effects. Though structurally distinct, its pyrrolidine-containing side chain highlights the role of nitrogenous heterocycles in bioactivity .
  • Thiophene sulfonamides (–5): These compounds’ fluorine and heterocyclic substituents are linked to improved pharmacokinetic profiles, such as prolonged half-life and reduced cytochrome P450 metabolism .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer:

  • Use statistical Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify nonlinear relationships between variables .
  • Employ high-throughput screening to rapidly test combinatorial reaction conditions, such as solvent systems (e.g., DMF vs. THF) or bases (e.g., K₂CO₃ vs. Et₃N), and analyze yields via HPLC .
  • Characterize intermediates using NMR and IR spectroscopy to confirm structural integrity at each step, ensuring regioselectivity in the sulfonamide and pyrrolidine moieties .

Q. What analytical techniques are critical for validating the purity and structure of this compound?

Methodological Answer:

  • High-resolution mass spectrometry (HR-MS) and elemental analysis to confirm molecular formula and purity (>95%) .
  • ¹H/¹³C NMR with DEPT-135 and COSY experiments to resolve overlapping signals, particularly for the ethyl-thiophene and pyrrolidine groups .
  • X-ray crystallography (if crystalline) to unambiguously assign stereochemistry at the chiral center in the 1-methylindolinyl moiety .

Q. How can researchers assess the compound's preliminary pharmacological activity?

Methodological Answer:

  • Perform in vitro binding assays (e.g., fluorescence polarization or SPR) targeting receptors with homology to thiophene sulfonamide derivatives (e.g., carbonic anhydrase or GPCRs) .
  • Use dose-response curves (IC₅₀/EC₅₀) in cell-based models (e.g., cancer cell lines) to evaluate cytotoxicity or anti-proliferative effects, with positive controls like cisplatin .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed reaction pathways for this compound?

Methodological Answer:

  • Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., sulfonamide formation via nucleophilic substitution vs. radical mechanisms) .
  • Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate mechanistic hypotheses .
  • Use machine learning (e.g., random forest models) trained on reaction databases to predict side products and optimize selectivity .

Q. What strategies address discrepancies between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

  • Conduct ADMET profiling to evaluate bioavailability, metabolic stability (e.g., liver microsomal assays), and blood-brain barrier permeability .
  • Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolite formation in animal models and correlate with efficacy/toxicity .
  • Perform proteomic analysis (e.g., LC-MS/MS) to identify off-target interactions that may explain unexpected in vivo effects .

Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?

Methodological Answer:

  • Screen solid-supported catalysts (e.g., Pd/C or zeolites) for key steps like Suzuki-Miyaura couplings or reductive aminations, optimizing recyclability and leaching resistance .
  • Use continuous-flow reactors with in-line FTIR monitoring to enhance heat/mass transfer and reduce reaction times .
  • Apply process analytical technology (PAT) for real-time feedback on intermediate purity and yield .

Q. What advanced spectroscopic methods can elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Cryo-EM or X-ray crystallography of the compound bound to its target (e.g., enzyme active site) to map binding modes .
  • Surface plasmon resonance (SPR) for kinetic analysis of binding affinity (ka/kd) under physiological conditions .
  • NMR-based fragment screening to identify allosteric binding sites or competitive inhibitors .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s stability under varying pH conditions?

Methodological Answer:

  • Perform accelerated stability studies (ICH Q1A guidelines) across pH 1–10, monitoring degradation products via LC-MS .
  • Use quantum mechanical calculations (e.g., pKa prediction tools) to identify protonation-sensitive sites (e.g., sulfonamide group) .
  • Cross-validate with solid-state NMR to assess crystallinity and hygroscopicity impacts on stability .

Q. What methodologies validate the compound’s proposed mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 knockout models to confirm target gene dependency in observed pharmacological effects .
  • PharmMapper or SwissTargetPrediction for in silico target profiling to identify off-target interactions .
  • Transcriptomic analysis (RNA-seq) to correlate compound exposure with pathway enrichment (e.g., apoptosis or inflammation) .

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